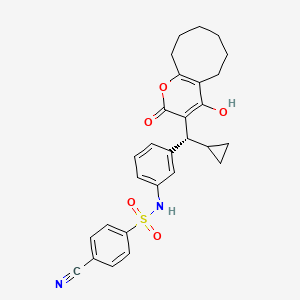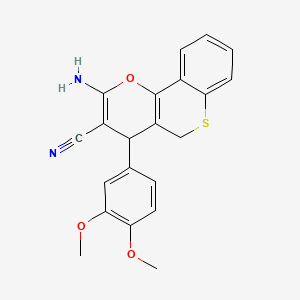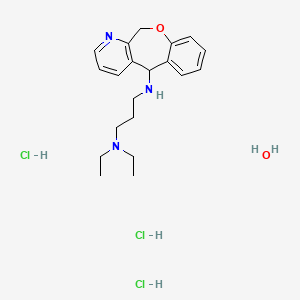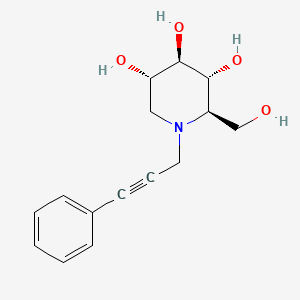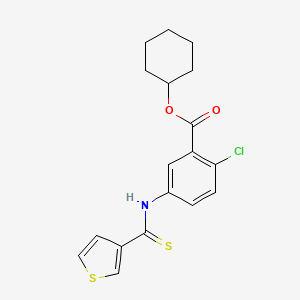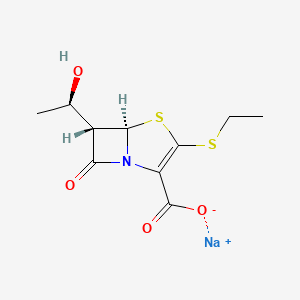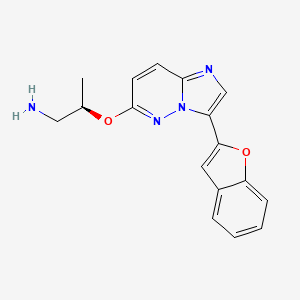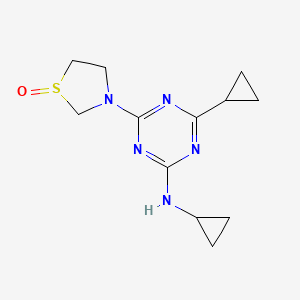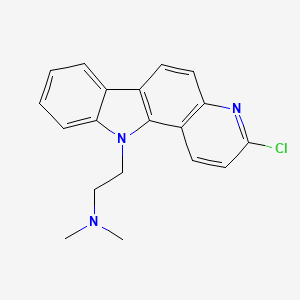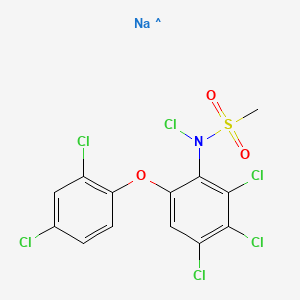
2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate is a complex organic compound with a unique structure that includes amino, oxo, and thioate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dimethylamine with ethylene oxide to form an intermediate, which is then further reacted with other reagents to introduce the oxo and thioate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler molecules with fewer oxygen atoms .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in biochemical assays and as a probe to study enzyme activity.
Industry: It is used in the production of low-density packaging foams and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate include:
- 2’-O-[2-(amino)-2-oxoethyl] oligonucleotides
- N-(2-amino-2-oxoethyl)acrylamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions and modifications .
Eigenschaften
CAS-Nummer |
92065-91-3 |
|---|---|
Molekularformel |
C9H17N3O3S |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
(2-amino-2-oxoethyl) (1E)-2,2-dimethyl-N-(methylcarbamoyloxy)propanimidothioate |
InChI |
InChI=1S/C9H17N3O3S/c1-9(2,3)7(16-5-6(10)13)12-15-8(14)11-4/h5H2,1-4H3,(H2,10,13)(H,11,14)/b12-7+ |
InChI-Schlüssel |
TWLAWUDTPDDWGK-KPKJPENVSA-N |
Isomerische SMILES |
CC(C)(C)/C(=N\OC(=O)NC)/SCC(=O)N |
Kanonische SMILES |
CC(C)(C)C(=NOC(=O)NC)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


